![molecular formula C24H19NO3S2 B2560659 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide CAS No. 2177450-08-5](/img/structure/B2560659.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a xanthene backbone, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring . It also contains a bithiophene moiety, which consists of two thiophene rings fused together . The hydroxyethyl group suggests the presence of an alcohol functional group.
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. Techniques such as melting point analysis, molecular weight determination, and viscosity measurements could be used to analyze these properties .Scientific Research Applications
Computational Study on Xanthene Derivatives
A computational study conducted by Freitas, Gomes, and Silva (2013) on xanthene and thioxanthene derivatives, including those with carboxamide functional groups, sheds light on their energetics and reactivity. Through molecular structure comparisons, electrostatic potential energy maps, and the analysis of electronic properties, this research offers insights into the chemical behavior of these compounds, which could be pivotal for their application in various scientific domains (Freitas, Gomes, & Silva, 2013).
Development of Optically Transparent Polyamides
Guo et al. (2015) have synthesized new organosoluble and optically transparent polyamides containing xanthene units. These polyamides exhibit high thermal stability, mechanical strength, and low moisture absorption, characteristics beneficial for applications in materials science and engineering (Guo et al., 2015).
Novel Fluorescence Probes
Setsukinai et al. (2003) designed and synthesized novel fluorescence probes based on xanthene derivatives for detecting reactive oxygen species (ROS). These probes selectively detect highly reactive oxygen species and distinguish specific species, offering tools for biological and chemical studies (Setsukinai et al., 2003).
Synthesis and Properties of Aromatic Polyamides
Research by Sheng et al. (2009) on the synthesis and properties of novel aromatic polyamides with xanthene cardo groups provides insights into the development of materials with high thermal stability, solubility, and mechanical properties. These characteristics make xanthene-containing polyamides suitable for advanced material applications (Sheng et al., 2009).
Xanthenes in Medicinal Chemistry
A review by Maia et al. (2020) explores the synthetic strategies and biological activities of xanthenes, highlighting their significance in medicinal chemistry. The review discusses various synthetic methodologies and the biological applications of xanthenes and azaxanthenes, underscoring their potential in drug development (Maia et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S2/c26-18(22-10-9-21(30-22)15-11-12-29-14-15)13-25-24(27)23-16-5-1-3-7-19(16)28-20-8-4-2-6-17(20)23/h1-12,14,18,23,26H,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSBBFJQDOZFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=C(S4)C5=CSC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

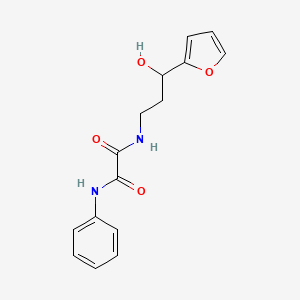
![2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide](/img/structure/B2560578.png)
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2560579.png)


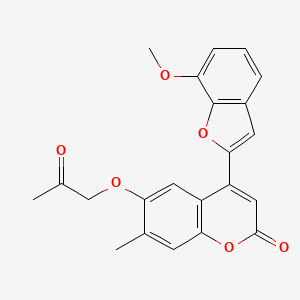

![1-benzoyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2560584.png)
![dimethyl 1-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2560585.png)

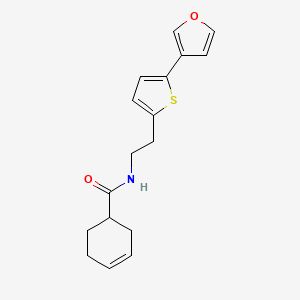
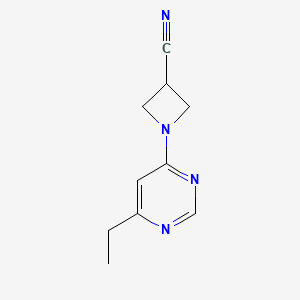
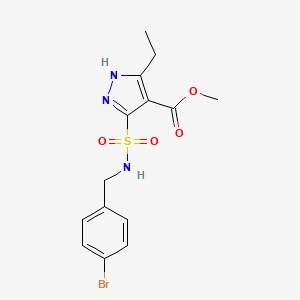
![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/no-structure.png)